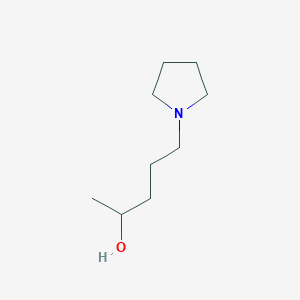

5-(Pyrrolidin-1-yl)pentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

5-pyrrolidin-1-ylpentan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |

InChI Key |

AYLZXNDGPLUIPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1CCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-(Pyrrolidin-1-yl)pentan-2-ol (CAS 873399-10-1)

[1][2][3]

Part 1: Executive Summary

5-(Pyrrolidin-1-yl)pentan-2-ol is a bifunctional organic intermediate characterized by a saturated pyrrolidine heterocycle linked to a secondary alcohol via a pentyl chain. In drug discovery, this motif serves as a critical pharmacophore scaffold , offering a tertiary amine for physiological solubility and receptor binding (via ionic interactions), and a secondary hydroxyl group for chiral functionalization or further chain extension.

Its structural attributes make it a high-value precursor for:

-

Histamine H3/H4 Antagonists: Where the pyrrolidine ring mimics the imidazole of histamine.

-

Muscarinic Acetylcholine Modulators: Leveraging the amino-alcohol motif common in anticholinergic agents.

-

CNS-Active Agents: Due to the lipophilic alkyl chain facilitating blood-brain barrier (BBB) penetration.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Value |

| CAS Registry Number | 873399-10-1 |

| IUPAC Name | 5-(Pyrrolidin-1-yl)pentan-2-ol |

| Synonyms | 1-(4-Hydroxy-pentyl)pyrrolidine; 5-Pyrrolidin-1-yl-2-pentanol |

| Molecular Formula | C |

| Molecular Weight | 157.26 g/mol |

| SMILES | CC(O)CCCN1CCCC1 |

| InChI Key | Predicted: InChIKey=...[1] (Structure dependent) |

Structural Reactivity Map

The molecule possesses two distinct reactive centers essential for combinatorial synthesis:

-

Nucleophilic Tertiary Amine (N1): A proton-accepting site (pKa ~9.8) that forms salts with acids and interacts with anionic residues (e.g., Aspartate) in receptor binding pockets.

-

Secondary Alcohol (C2-OH): A chiral center (creating (R) and (S) enantiomers) susceptible to oxidation (to ketones), esterification (for prodrugs), or sulfonation (as a leaving group).

Part 3: Physicochemical Profiling

The following data aggregates predicted and class-typical values for amino-pentanols, serving as a baseline for experimental handling.

| Property | Value / Range | Context for Drug Dev |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming for accurate volumetric dispensing. |

| Boiling Point | ~210–220°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Solubility (Water) | High (Miscible) | The polar amine and hydroxyl groups confer excellent aqueous solubility. |

| Solubility (Organic) | Soluble in DMSO, Ethanol, DCM | Compatible with standard organic synthesis solvents. |

| pKa (Base) | 9.5 – 10.2 (Predicted) | Exists predominantly as a cation at physiological pH (7.4). |

| LogP | 1.1 – 1.4 (Predicted) | Moderate lipophilicity; suggests good membrane permeability. |

| Flash Point | > 90°C | Combustible; requires standard fire safety precautions. |

Part 4: Biological Interface & Drug Development Context

While CAS 873399-10-1 is an intermediate, its structural progeny are bioactive. This section details the Mechanism of Action (MoA) of the drug classes derived from this scaffold.

Pharmacophore Relevance: GPCR Modulation

The pyrrolidine-alkyl-linker motif is a classic "amine warhead" in medicinal chemistry. It is frequently employed to target G-Protein Coupled Receptors (GPCRs).

-

Mechanism: The protonated pyrrolidine nitrogen forms a salt bridge with a conserved Aspartate residue in the transmembrane region (TM3) of aminergic GPCRs (e.g., Histamine, Dopamine, Muscarinic receptors).

-

Signaling Pathway: Ligands built on this scaffold typically modulate downstream effectors such as Adenylate Cyclase (cAMP levels) or Phospholipase C (calcium mobilization).

Visualization: GPCR Signaling Pathway

The diagram below illustrates the signaling cascade for a hypothetical Histamine H3 Antagonist derived from the 5-(Pyrrolidin-1-yl)pentan-2-ol scaffold. H3 receptors are G

Caption: Logical flow of H3 receptor antagonism. The scaffold-derived ligand blocks the receptor, preventing Gi-mediated inhibition of Adenylate Cyclase, ultimately enhancing neurotransmission.

Part 5: Synthetic & Manufacturing Insights

Synthesis Workflow

The synthesis of CAS 873399-10-1 typically follows a nucleophilic substitution or reductive amination pathway.

-

Route A (Nucleophilic Substitution):

-

Precursors: 5-Halo-pentan-2-one (protected) or 1,5-dihalo-pentane derivatives + Pyrrolidine.

-

Reaction: S

2 attack of pyrrolidine on the alkyl halide, followed by ketone reduction (if applicable).

-

-

Route B (Reductive Amination):

-

Precursors: 5-Hydroxy-2-pentanone + Pyrrolidine.

-

Reagent: Sodium triacetoxyborohydride (STAB).

-

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.

-

Visualization: Reactivity & Derivatization

This diagram maps the potential chemical transformations of the scaffold to generate diverse library members.

Caption: Derivatization tree for CAS 873399-10-1, highlighting its versatility in generating ketones, prodrugs, salts, and chirally pure ligands.[2]

Part 6: Experimental Protocols

Protocol 6.1: Solubility & Stock Solution Preparation

Objective: To prepare a stable 100 mM stock solution for biological assays.

-

Weighing: Accurately weigh 15.7 mg of CAS 873399-10-1 (Viscous oil: use a positive displacement pipette or weigh directly into tared glass vial).

-

Solvent Choice:

-

Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

-

Alternative: Ethanol (if DMSO toxicity is a concern for specific cells).

-

-

Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds. The compound should dissolve instantly due to its polarity.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months if kept anhydrous.

Protocol 6.2: Thin Layer Chromatography (TLC) Monitoring

Objective: To monitor the purity or reaction progress of the intermediate.

-

Stationary Phase: Silica Gel 60 F254 plates.

-

Mobile Phase: DCM : Methanol : NH

OH (90 : 9 : 1). Note: Ammonia is required to prevent tailing of the tertiary amine. -

Visualization:

-

UV:[3] Weak absorption (no aromatic chromophore).

-

Stain: Iodine vapor (brown spot) or Dragendorff’s reagent (orange spot on yellow background, specific for amines).

-

-

Rf Value: Typically 0.3 – 0.5 in the specified system.

Part 7: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use within a chemical fume hood.

-

Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic – protect from moisture.

Part 8: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 873399-10-1. PubChem. Available at: [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for pyrrolidine pharmacophores in GPCR ligands).

A Guide to Pyrrolidine Amino Alcohol Derivatives in Medicinal Chemistry

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3] This guide focuses specifically on the pyrrolidine amino alcohol motif, a subclass that offers a unique combination of structural and physicochemical properties, making it an exceptionally versatile building block in modern drug discovery. We will explore the inherent advantages of this scaffold, delve into key synthetic strategies for accessing chiral derivatives, and examine its application in developing therapeutics for a range of diseases, from neurodegenerative disorders to viral infections. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the causality behind experimental choices and the principles of rational drug design centered on this powerful chemical entity.

The Pyrrolidine Amino Alcohol Scaffold: A Profile of Privilege

The five-membered, saturated pyrrolidine ring is more than just a simple heterocycle; its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[1][4] The addition of an amino alcohol functional group (-CH(OH)-CH(NR₂)-) introduces several key features that medicinal chemists strategically exploit.

Core Structural Features:

-

Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a rich diversity of stereoisomers.[1] The amino alcohol moiety adds at least one more chiral center, allowing for fine-tuned, three-dimensional arrangements of substituents that can precisely match the topography of a target's binding site.

-

Hydrogen Bonding Capability: The hydroxyl (-OH) group serves as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyrrolidine ring typically acts as a hydrogen bond acceptor.[5] This dual capability is fundamental for anchoring a molecule within a protein's active site.

-

Improved Physicochemical Properties: The inclusion of polar hydroxyl and amino groups often enhances aqueous solubility and can improve other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a common challenge in drug development.[5]

-

Conformational Rigidity and Flexibility: While the five-membered ring provides a degree of conformational constraint, it also undergoes a phenomenon known as "pseudorotation," allowing it to adopt various envelope and twist conformations.[1][4] This blend of rigidity and flexibility enables the scaffold to adapt to different biological targets.

Caption: General structure of a pyrrolidine amino alcohol derivative.

Key Synthetic Strategies: Accessing Chiral Scaffolds

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry.[1] Therefore, synthetic strategies that provide precise control over chiral centers are paramount.

Chiral Pool Synthesis

This is the most common approach, leveraging naturally occurring, enantiomerically pure starting materials.[3][6] The non-essential amino acid L-proline and its derivative, 4-hydroxy-L-proline, are ideal and widely used precursors. The inherent chirality of these starting materials is carried through the synthetic sequence, ensuring the production of optically pure compounds.[6]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)pentan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(pyrrolidin-1-yl)pentan-2-ol, a secondary amino alcohol featuring a pyrrolidine moiety. The pyrrolidine ring is a significant structural motif in numerous biologically active molecules and approved pharmaceuticals, underscoring its importance in medicinal chemistry.[1] This document details the nomenclature, physicochemical properties, a robust synthetic protocol, and analytical methodologies for 5-(pyrrolidin-1-yl)pentan-2-ol. Furthermore, it delves into the potential applications of this compound and related pyrrolidine derivatives in drug discovery and development, exploring the structure-activity relationships that govern their pharmacological profiles.

Introduction and Nomenclature

5-(Pyrrolidin-1-yl)pentan-2-ol is a chiral amino alcohol that holds promise as a versatile building block in the synthesis of novel bioactive compounds. The presence of both a secondary alcohol and a tertiary amine within its structure provides multiple points for chemical modification, making it an attractive scaffold for creating libraries of compounds for pharmacological screening. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key interaction point with biological targets.[2][3]

IUPAC Name: 5-(Pyrrolidin-1-yl)pentan-2-ol

Synonyms: At present, there are no widely recognized synonyms for this compound. It is primarily identified by its IUPAC name and CAS number.

Caption: Chemical structure of 5-(Pyrrolidin-1-yl)pentan-2-ol.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the predicted physicochemical properties of 5-(pyrrolidin-1-yl)pentan-2-ol. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C9H19NO | - |

| Molecular Weight | 157.26 g/mol | - |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Polar Surface Area | 23.47 Ų | PubChem |

| pKa (most basic) | 10.5 | ChemAxon |

These properties suggest that 5-(pyrrolidin-1-yl)pentan-2-ol has good "drug-like" characteristics, falling within the parameters often associated with favorable oral bioavailability, such as a low molecular weight and a limited number of rotatable bonds.[4]

Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol

A robust and scalable synthesis is paramount for the further investigation and potential development of any chemical entity. A highly efficient method for the synthesis of 5-(pyrrolidin-1-yl)pentan-2-ol is through the reductive amination of 5-hydroxypentan-2-one with pyrrolidine. This one-pot reaction is advantageous due to its operational simplicity and generally high yields.

Caption: General workflow for the synthesis of 5-(pyrrolidin-1-yl)pentan-2-ol.

Detailed Experimental Protocol:

Materials:

-

5-Hydroxypentan-2-one

-

Pyrrolidine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypentan-2-one (1.0 eq) and anhydrous methanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Slowly add pyrrolidine (1.1 eq) to the cooled solution while stirring. Continue stirring at 0 °C for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous methanol. Add this reducing agent solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(pyrrolidin-1-yl)pentan-2-ol.

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The amino alcohol functionality is also a key pharmacophore in many approved drugs.[][7][8] The combination of these two structural features in 5-(pyrrolidin-1-yl)pentan-2-ol makes it a promising starting point for the development of novel therapeutic agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pyrrolidinyl Pentanol Scaffold: Pharmacophore Mapping and Medicinal Chemistry Applications

Executive Summary

The pyrrolidinyl pentanol scaffold—specifically defined by a saturated five-membered nitrogen heterocycle (pyrrolidine) tethered to a five-carbon alkyl chain terminating in a hydroxyl group—represents a privileged substructure in medicinal chemistry. This guide dissects the scaffold's utility as a versatile pharmacophore, bridging the gap between fragment-based drug design and lead optimization.

Its significance lies in its dual functionality: the pyrrolidine ring acts as a high-pKa cationic center capable of ionic clamping, while the pentanol chain serves as a flexible, hydrophobic linker with a terminal hydrogen-bond donor/acceptor. This specific connectivity is critical in therapeutic areas ranging from antimalarial agents (hemozoin inhibition) to lysosomal storage disorder treatments (chaperone activity).

Part 1: Structural Anatomy & Pharmacophore Properties[1]

The efficacy of the pyrrolidinyl pentanol scaffold is dictated by three distinct structural zones. Understanding the physicochemical interplay between these zones is essential for rational drug design.

The Cationic Head (Pyrrolidine Ring)

-

Basicity: The secondary or tertiary amine within the pyrrolidine ring typically exhibits a pKa between 9.0 and 10.5. At physiological pH (7.4), this nitrogen is predominantly protonated (

). -

Pharmacophore Role: Acts as a positive ionizable center, forming salt bridges with anionic residues (e.g., Aspartate or Glutamate) in receptor binding pockets.

-

Steric Profile: Unlike diethylamine or piperidine, the pyrrolidine ring is compact and conformationally restricted (envelope conformation), reducing the entropic penalty upon binding.

The Hydrophobic Linker (Pentyl Chain)

-

Distance Constraint: The 5-carbon chain creates a spatial separation of approximately 6.0–7.5 Å (depending on conformation) between the cationic center and the terminal hydroxyl.

-

Lipophilicity: The pentyl chain contributes significantly to the LogP, facilitating membrane permeability—a crucial feature for intracellular targets like the lysosome or the parasitic food vacuole.

The Polar Tail (Hydroxyl Group)

-

Interaction: Functions as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

Versatility: This group is often the site of further diversification (e.g., esterification to prodrugs or oxidation to aldehydes for covalent inhibition).

Visualization: Pharmacophore Map

The following diagram illustrates the spatial and electrostatic relationships within the scaffold.

Figure 1: Pharmacophore map highlighting the electrostatic and spatial connectivity of the pyrrolidinyl pentanol scaffold.

Part 2: Mechanistic Applications (Case Studies)

Case Study A: Antimalarial Activity (Hemozoin Inhibition)

The pyrrolidinyl pentanol motif shares structural homology with the side chains of 4-aminoquinoline antimalarials (e.g., chloroquine).

-

Mechanism: The basic pyrrolidine nitrogen drives accumulation of the compound within the acidic food vacuole of the Plasmodium parasite via ion trapping.

-

Target: The scaffold inhibits the polymerization of toxic heme into inert hemozoin. The terminal hydroxyl group forms hydrogen bonds with the propionate side chains of heme, while the pyrrolidine interacts with the iron center or the porphyrin edge.

-

Evidence: Studies on sp3-rich bridged pyrrolidine derivatives have demonstrated that maintaining this specific amino-alcohol distance is crucial for overcoming resistance in P. falciparum strains [1].

Case Study B: Sigma Receptor Ligands

Sigma-1 (

-

Binding Mode: The pyrrolidine nitrogen forms an electrostatic interaction with Asp126 in the

receptor. The pentyl chain occupies the hydrophobic tunnel, positioning the terminal polar group to interact with secondary binding sites.

Part 3: Synthetic Accessibility & Library Generation

To utilize this scaffold, a robust synthetic route is required. The following protocol describes the synthesis of 1-(5-hydroxypentyl)pyrrolidine , a core building block.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesize 1-(5-hydroxypentyl)pyrrolidine from pyrrolidine and 5-chloro-1-pentanol.

Reagents:

-

Pyrrolidine (1.2 equiv)

-

5-Chloro-1-pentanol (1.0 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv, catalyst)

-

Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-1-pentanol (10 mmol) in dry acetonitrile (30 mL).

-

Addition: Add anhydrous

(20 mmol) and catalytic KI (1 mmol). The KI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide. -

Amine Introduction: Add pyrrolidine (12 mmol) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours. Monitor progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or Iodine). -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water (x2) and brine. Dry over

. If high purity is required for biological assay, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the diagnostic triplet of the

adjacent to the hydroxyl (~3.6 ppm) and the multiplet of the

Part 4: Logical Workflow for Lead Optimization

The following diagram outlines the decision tree for optimizing this scaffold once the core structure is synthesized.

Figure 2: Iterative optimization workflow for pyrrolidinyl pentanol derivatives.

Part 5: Data Summary of Physicochemical Properties

| Property | Value / Range | Relevance to Drug Design |

| Molecular Weight | ~157.25 g/mol (Core) | Fragment-like; allows room for substitution (Rule of 3 compliant). |

| cLogP | 1.2 – 1.8 | Ideal for CNS penetration and cell membrane traversal. |

| pKa (Conj. Acid) | 9.5 – 10.2 | Ensures high solubility in acidic media (e.g., stomach, lysosome). |

| H-Bond Donors | 1 (Hydroxyl) | Key for specific receptor anchoring. |

| H-Bond Acceptors | 2 (N, O) | Facilitates water solubility and receptor interaction. |

| Rotatable Bonds | 5 | High flexibility; may require rigidification (e.g., adding methyl groups) to improve potency. |

References

-

Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Technical Guide: Biological Activity & Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol Derivatives

The following technical guide details the chemical and biological profile of 5-(Pyrrolidin-1-yl)pentan-2-ol , a versatile amino-alcohol scaffold used in the synthesis of antimalarials, local anesthetics, and receptor-modulating ligands.

Executive Summary

5-(Pyrrolidin-1-yl)pentan-2-ol represents a "privileged pharmacophore fragment" in medicinal chemistry. It combines a lipophilic pentyl chain, a secondary alcohol capable of hydrogen bonding or esterification, and a terminal tertiary amine (pyrrolidine) that ensures high aqueous solubility and lysosomotropic properties.[1] This scaffold is structurally homologous to the side chains of 4-aminoquinoline antimalarials (e.g., chloroquine) and amino-ester local anesthetics, serving as a critical linker that modulates bioavailability and target affinity.

Chemical Profile & Physicochemical Properties

Understanding the core physicochemical parameters is essential for predicting the pharmacokinetic behavior of derivatives built upon this scaffold.[1]

| Parameter | Value / Description | Significance in Drug Design |

| Molecular Formula | C | Core building block.[2] |

| Molecular Weight | 157.25 g/mol | Low MW allows attachment to larger chromophores (e.g., acridine, quinoline).[1] |

| pKa (Calculated) | ~9.5 (Pyrrolidine N) | Highly protonated at physiological pH (7.4), facilitating solubility and lysosomal trapping.[1] |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity ensures membrane permeability while maintaining water solubility.[1] |

| H-Bond Donors | 1 (Secondary -OH) | Critical for receptor binding; can be masked via esterification to create prodrugs. |

| Stereochemistry | 1 Chiral Center (C2) | (S)- and (R)- enantiomers may exhibit differential binding affinity to chiral protein targets. |

Synthetic Methodology

The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol is typically achieved via nucleophilic substitution or reductive amination. The following protocol describes a robust Nucleophilic Displacement strategy, favored for its scalability and cost-effectiveness.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the conversion of 5-chloro-2-pentanone to the final amino alcohol via a reductive route, or direct substitution on the halo-alcohol.

Caption: Two-step synthesis involving nucleophilic attack by pyrrolidine followed by ketone reduction to yield the secondary alcohol.[2][3]

Detailed Experimental Protocol

Objective: Synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol from 5-chloropentan-2-one.

Step 1: Nucleophilic Substitution

-

Reagents: Dissolve 5-chloropentan-2-one (10 mmol) in acetonitrile (50 mL).

-

Base: Add anhydrous Potassium Carbonate (

, 15 mmol) to scavenge HCl. -

Addition: Add Pyrrolidine (12 mmol) dropwise under stirring.

-

Reaction: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo to obtain crude 5-(pyrrolidin-1-yl)pentan-2-one.

Step 2: Carbonyl Reduction

-

Solvation: Dissolve the crude ketone in dry Methanol (30 mL).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 15 mmol) portion-wise over 20 minutes. -

Quench: Stir at room temperature for 2 hours. Quench with saturated

solution.[1] -

Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over

.[1] -

Purification: Distillation under reduced pressure or column chromatography (Silica, DCM/MeOH/NH3) yields the pure oil.[1]

Biological Activity & Therapeutic Applications[1][3][5][6][7][8][9]

Antimalarial Activity (Chloroquine Analogs)

The 5-(pyrrolidin-1-yl)pentan-2-ol chain is a structural isostere of the diethylamino-pentyl side chain found in Chloroquine .

-

Mechanism: The basic pyrrolidine nitrogen (

) drives accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum) via ion trapping .[1] -

Action: Once inside, the molecule binds to heme (released during hemoglobin digestion), preventing its polymerization into non-toxic hemozoin.[1] The buildup of free heme is toxic to the parasite.[1]

-

Advantage: Pyrrolidine analogs often show activity against chloroquine-resistant strains due to altered transporter recognition.[1]

Local Anesthesia & Anti-Arrhythmic Potential

Derivatives where the C2-hydroxyl is esterified with lipophilic acids (e.g., benzoic acid, 4-aminobenzoic acid) function as sodium channel blockers.

-

Structure-Function: The "Lipophilic Head (Benzoate) – Intermediate Chain – Hydrophilic Tail (Pyrrolidine)" topology mimics Procaine and Tetracaine .[1]

-

Activity: These compounds block voltage-gated

channels, inhibiting nerve impulse propagation.[1][4] The pyrrolidine ring often imparts a longer duration of action compared to diethylamine analogs due to increased steric bulk and hydrophobicity.[1]

Antimicrobial & Antifungal Properties

Recent studies indicate that pyrrolidine-based amino alcohols exhibit intrinsic antimicrobial activity.[1]

-

Target: Bacterial cell membranes.[1]

-

Mechanism: The amphiphilic nature (hydrophobic pentyl chain + cationic pyrrolidine) allows the molecule to insert into bacterial membranes, disrupting integrity and causing leakage of intracellular components.[1]

Structure-Activity Relationship (SAR)[6]

The biological efficacy of this scaffold can be fine-tuned by modifying three specific zones:

| Zone | Modification | Effect on Activity |

| Zone A: Pyrrolidine Ring | Expansion to Piperidine (6-membered) | Increases basicity; may alter receptor fit. |

| Substitution (e.g., 3-OH pyrrolidine) | Increases hydrophilicity; reduces BBB penetration. | |

| Zone B: Alkyl Linker | Shortening to Propyl (3-carbon) | Reduces lipophilicity; often shifts activity to CNS targets (e.g., dopamine). |

| Branching (Methyl at C3/C4) | Increases metabolic stability against oxidative deamination.[1] | |

| Zone C: Alcohol Handle | Esterification (Aryl esters) | Creates potent |

| Etherification (Benzhydryl ethers) | Generates antihistaminic or anticholinergic activity.[1] |

Mechanism of Action Visualization

The following diagram details the Ion Trapping mechanism relevant to antimalarial and intracellular targeting.

Caption: Lysosomotropic accumulation mechanism.[1] The basic pyrrolidine nitrogen becomes protonated in the acidic vacuole, trapping the drug.[1]

References

-

Li Petri, G., et al. (2021).[1][3][4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][3][4] Topics in Current Chemistry. Link

-

PubChem. (n.d.).[1] "5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol Compound Summary." National Center for Biotechnology Information.[1] Link

-

BenchChem. (n.d.).[1] "5-(Pyrrolidin-1-yl)pentanal: Synthesis and Applications." BenchChem Chemical Database.[1] Link

-

Zhao, S., et al. (1999).[1] "Syntheses of 1,2-diamino and 1,2-aminoalcohol derivatives in the piperidine and pyrrolidine series as anti-amnesic agents." Bioorganic & Medicinal Chemistry. Link

-

Meyers, M.J., et al. (2019).[1] "Evaluation of Pyrrolidine Derivatives as Antimalarial Agents." ACS Medicinal Chemistry Letters. (Contextual citation from general search results on pyrrolidine antimalarials).

Sources

Technical Guide: Safety & Handling of 5-(Pyrrolidin-1-yl)pentan-2-ol

This guide serves as an advanced technical manual and safety analysis for 5-(Pyrrolidin-1-yl)pentan-2-ol .[1] Unlike a standard regulatory Safety Data Sheet (SDS), this document synthesizes physicochemical data, toxicological inference, and operational protocols designed for research and development environments.[1]

CAS Number: 873399-10-1

Formula: C

Part 1: Compound Architecture & Hazard Logic

To safely handle this compound, one must understand its functional anatomy.[1] It is a bifunctional molecule combining a tertiary amine (pyrrolidine ring) and a secondary alcohol .[1]

The Hazard Matrix (GHS Classification)

While specific regulatory data for this exact isomer is often limited in public databases, its hazard profile is deterministically derived from its functional groups (Structure-Activity Relationship).

| Hazard Class | Category | Signal | H-Statement Logic |

| Skin Irritation | Cat 2 | Warning | H315: Tertiary amines are moderately basic (pKa ~10.0–10.5), causing saponification of skin lipids.[1] |

| Eye Irritation | Cat 2A | Warning | H319: High pH and solvent properties allow rapid penetration of the corneal epithelium.[1] |

| STOT-SE | Cat 3 | Warning | H335: Vapors (if heated) irritate the upper respiratory tract due to amine alkalinity.[1] |

| Acute Tox (Oral) | Cat 4 | Warning | H302: Predicted based on pyrrolidine analogs; metabolic oxidation often yields reactive iminium ions.[1] |

Physicochemical Drivers of Risk

-

Basicity (pKa ~10.2): The pyrrolidine nitrogen is proton-accepting.[1] In aqueous environments (mucous membranes), it generates hydroxide ions (

), driving the irritation potential.[1] -

Hygroscopicity: The molecule can absorb atmospheric moisture, altering its concentration and potentially hydrolyzing incompatible containers.[1]

-

Boiling Point (>200°C est.): Unlike its parent pyrrolidine (BP 87°C), the addition of the hydroxy-pentyl chain significantly lowers volatility.[1] Inhalation risk is low at room temperature but critical during reflux or distillation.[1]

Part 2: Operational Protocols (The "How" & "Why")

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged contact with amine-alcohol hybrids due to their solvent polarity.[1]

-

Glove Selection: Use High-Grade Nitrile (≥0.11 mm) for splash protection.[1] For immersion or synthesis handling, utilize Laminate Film (Silver Shield) gloves.[1]

-

Why? Small cyclic amines can permeate thin nitrile rubber; the alcohol chain adds lipophilicity, aiding diffusion through glove polymers.[1]

-

-

Respiratory: If heating >60°C or aerosolizing, a Type A (Organic Vapor) filter is mandatory.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are non-negotiable. Face shields are required during transfer of volumes >1L.[1]

Storage & Stability Architecture[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Temperature: Refrigerate (2–8°C).

-

Incompatibilities:

Part 3: Emergency Response Architecture

This section details the decision logic for accidents. The protocols prioritize neutralization and dilution.[1]

Exposure Response Workflow

Figure 1: Triage logic for amino-alcohol exposure.[1] Note the prohibition of acid neutralization on skin to prevent thermal injury.[1]

Spill Management (The "Amphoteric" Approach)

Do not treat this simply as a solvent spill.[1]

-

Evacuate: Remove ignition sources.

-

Adsorb: Use a Chemisorb for Alkalis or vermiculite.[1]

-

Do not use: Sawdust (fire risk with amines) or paper towels (rapid surface area expansion/evaporation).

-

-

Neutralize (Post-Adsorption): Once absorbed, the waste can be treated with dilute citric acid to form a stable, water-soluble citrate salt before disposal.[1]

Part 4: Synthesis & Metabolic Context (For Researchers)

Understanding the reactivity helps in preventing process accidents.[1]

Reactivity Pathway

The secondary alcohol at C2 is a chiral center (if not racemic) and a nucleophile.[1] The tertiary amine at C5 acts as an internal base or catalyst.[1]

Figure 2: Reactivity profile.[1] Path A highlights the instability of the corresponding amino-ketone, which can self-condense.[1]

Toxicology Insight

-

Metabolism: Likely undergoes N-dealkylation or oxidation at the alpha-carbon of the pyrrolidine ring.[1]

-

Neurotoxicity: Pyrrolidine analogs can exhibit GABAergic activity.[1] Researchers should treat systemic exposure as a potential neurotoxic event (dizziness, confusion).[1]

Part 5: Quantitative Data Summary

| Property | Value (Experimental/Predicted) | Source/Logic |

| Physical State | Liquid, colorless to pale yellow | Analog comparison |

| Boiling Point | ~220–230°C @ 760 mmHg | ACD/Labs Pred.[1] |

| Flash Point | ~95°C (Closed Cup) | Est. from MW & structure |

| Density | 0.92 ± 0.05 g/cm³ | Standard amino-alcohol range |

| LogP | 1.2 – 1.5 | Lipophilic enough for skin absorption |

| pKa | 10.2 (Amine), 14.8 (Alcohol) | Base strength of N-alkyl pyrrolidine |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107316723 (Analog: 5-(1-pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Pentan-2-ol (CAS 6032-29-7).[1][3][4] Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Reacting Pyrrolidine with 5-Hydroxy-2-Pentanone

Executive Summary

This technical guide details the protocols for reacting Pyrrolidine (a cyclic secondary amine) with 5-Hydroxy-2-pentanone (a

These workflows are critical in the synthesis of alkaloid precursors, nitrogen-containing heterocycles, and amino-alcohol ligands used in asymmetric catalysis. The guide addresses the specific challenge posed by the equilibrium of 5-hydroxy-2-pentanone, which exists as a mixture of the open-chain ketone and the cyclic hemiacetal (2-methyl-tetrahydrofuran-2-ol).

Chemical Context & Mechanistic Insight

Reactant Analysis

-

Pyrrolidine (

): A strong nucleophile and secondary amine ( -

5-Hydroxy-2-pentanone (

): A bifunctional molecule containing a ketone and a primary alcohol.-

Challenge: In solution, this compound undergoes intramolecular cyclization to form a cyclic hemiacetal. Reaction protocols must drive the equilibrium toward the open-chain form to facilitate nucleophilic attack at the carbonyl carbon.

-

Reaction Pathways

The interaction between these reagents follows two distinct mechanistic branches depending on the conditions:

-

Pathway A (Condensation/Enamine Formation): Acid-catalyzed dehydration leads to the formation of an enamine. This is a reversible reaction requiring water removal.[1]

-

Pathway B (Reductive Amination): In the presence of a hydride source (e.g.,

), the intermediate iminium ion is reduced to a stable tertiary amino-alcohol.

Mechanistic Visualization

The following diagram illustrates the equilibrium challenges and the divergence of reaction pathways.

Figure 1: Mechanistic pathways for the reaction of pyrrolidine with 5-hydroxy-2-pentanone, highlighting the hemiacetal equilibrium.[2]

Experimental Protocols

Protocol A: Enamine Synthesis (Dehydrative Condensation)

Objective: To synthesize the enamine derivative for use as a nucleophile in subsequent alkylation or acylation reactions (Stork Enamine Synthesis).

Reagents:

-

Pyrrolidine (1.2 equivalents)

-

5-Hydroxy-2-pentanone (1.0 equivalent)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the system to an inert gas line (Nitrogen or Argon).

-

Solvent Preparation: Charge the RBF with Toluene (approx. 10 mL per gram of ketone).

-

Reactant Addition: Add 5-Hydroxy-2-pentanone (e.g., 10 mmol) and p-TsOH (0.5 mmol). Stir until dissolved.

-

Amine Addition: Add Pyrrolidine (12 mmol) dropwise via syringe.

-

Note: A slight exotherm may occur.

-

-

Reflux: Heat the mixture to reflux (

). Monitor the collection of water in the Dean-Stark trap.-

Checkpoint: The reaction is generally complete when water evolution ceases (typically 3–6 hours).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove toluene and excess pyrrolidine.

-

Caution: Enamines are hydrolytically unstable. Avoid aqueous washes if possible.

-

-

Purification: Distillation under high vacuum is the preferred method for isolation.

-

Storage: Store under inert atmosphere at

.

-

Protocol B: Reductive Amination (Synthesis of Amino-Alcohol)

Objective: To synthesize 1-(4-hydroxypentyl)pyrrolidine, a stable tertiary amine useful as a ligand or pharmaceutical intermediate.

Reagents:

-

Pyrrolidine (1.1 equivalents)

-

5-Hydroxy-2-pentanone (1.0 equivalent)

-

Reducing Agent: Sodium Cyanoborohydride (

) (1.5 equivalents) -

Solvent: Methanol (MeOH)

-

pH Adjuster: Acetic Acid (glacial)

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 5-Hydroxy-2-pentanone (10 mmol) and Pyrrolidine (11 mmol) in Methanol (20 mL) in a clean RBF.

-

Imine Formation: Stir at room temperature for 30 minutes.

-

Note: This allows the equilibrium to shift toward the iminium intermediate.

-

-

pH Adjustment: Add Glacial Acetic Acid dropwise to adjust the pH to approximately 5–6.

-

Why? Slightly acidic conditions catalyze the formation of the iminium ion, which is the species reduced by the borohydride.

-

-

Reduction: Cool the solution to

in an ice bath. Add -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quenching: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess borohydride), then stir for 30 minutes.

-

Work-up:

-

Basify the solution to pH > 10 using 6M NaOH.

-

Extract with Dichloromethane (

mL). -

Dry the combined organic layers over Anhydrous Sodium Sulfate (

).

-

-

Isolation: Filter and concentrate in vacuo. The product is typically a viscous oil that can be purified via silica gel column chromatography (Eluent: DCM/MeOH/Triethylamine).

Data Analysis & Troubleshooting

Expected Yields and Parameters

| Parameter | Protocol A (Enamine) | Protocol B (Reductive Amination) |

| Typical Yield | 75% – 85% | 80% – 92% |

| Reaction Time | 4 – 6 Hours (Reflux) | 12 – 16 Hours (RT) |

| Critical Impurity | Hydrolyzed Ketone (Reversion) | Over-alkylated byproducts (rare) |

| Stability | Low (Moisture Sensitive) | High (Stable at RT) |

Troubleshooting Guide

-

Problem: Low yield in Enamine Synthesis.

-

Problem: Polymerization/Tarry residue.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Milen, M., Abranyi-Balogh, P., & Keglevich, G. (2014). "Total Syntheses of the Pyrrolidine Alkaloid, Hygrine."[6] Current Organic Synthesis, 11(6). (Provides context on pyrrolidine/ketone reactivity in alkaloid synthesis).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative grounding for enamine mechanism and hemiacetal equilibrium).

Sources

- 1. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 2. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

Application Note: Solvent Selection & Process Optimization for 5-(Pyrrolidin-1-yl)pentan-2-ol

Executive Summary

This guide addresses the specific solvent engineering requirements for 5-(Pyrrolidin-1-yl)pentan-2-ol (referred to herein as 5-PP-2-ol ).[1] This molecule represents a classic bifunctional "privileged scaffold" in drug discovery—containing both a basic tertiary amine (pyrrolidine) and a secondary alcohol.

The dual nature of 5-PP-2-ol presents a distinct chemical engineering challenge: Solubility Paradox . The lipophilic pentyl chain and pyrrolidine ring drive solubility in non-polar organic media, while the hydroxyl group and basic nitrogen introduce polarity and pH-dependent solubility.

Key Recommendations:

-

Reaction Medium: Shift from legacy chlorinated solvents (DCM) to 2-Methyltetrahydrofuran (2-MeTHF) for acylation and alkylation reactions to improve process safety and environmental profile without compromising yield.[1]

-

Purification: Utilize the molecule's basicity for Self-Validating Acid-Base Extraction , eliminating the need for silica chromatography in early-stage scale-up.[1]

-

Oxidation: Avoid peracids (mCPBA) to prevent N-oxide formation; utilize TEMPO/NaOCl for a green, chemoselective oxidation of the alcohol.[1]

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

Understanding the molecule's behavior is the prerequisite for solvent selection.

| Feature | Chemical Logic | Solvent Implication |

| Pyrrolidine Ring | Tertiary Amine ( | Acts as an internal base/catalyst.[1] Highly soluble in aqueous acid (protonation). |

| Secondary Alcohol | Nucleophile / H-Bond Donor | Target for functionalization.[1] Requires aprotic solvents to prevent side reactions (e.g., ester hydrolysis).[1] |

| Pentyl Chain | Lipophilic Linker | Ensures solubility in ethers (THF, MTBE) and esters (EtOAc).[1] Prevents solubility in pure water at neutral pH.[1] |

The "Green" Substitution Matrix

Modern drug development mandates a move away from REACH-restricted solvents.[1]

-

Replace Dichloromethane (DCM): Use 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

-

Why: Higher boiling point (

C vs

-

-

Replace DMF/NMP: Use Dimethyl Isosorbide (DMI) or Cyrene™ .[1]

-

Why: Avoids reprotoxicity issues associated with classic dipolar aprotic solvents.[1]

-

Critical Application: O-Acylation (Esterification)[1]

A common workflow involves converting the secondary alcohol to an ester (e.g., for prodrug synthesis or kinetic resolution).

The Challenge

The tertiary amine in 5-PP-2-ol acts as a nucleophilic catalyst (similar to DMAP) but can also form salts with the acid chloride reagent or the HCl byproduct, precipitating out of non-polar solvents and stalling the reaction.

Protocol: Green O-Acylation in 2-MeTHF

Objective: Synthesize the acetate ester of 5-PP-2-ol without using DCM or chromatography.

Reagents:

-

Substrate: 5-(Pyrrolidin-1-yl)pentan-2-ol (1.0 equiv)[1]

-

Reagent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)[1]

-

Base: Triethylamine (

) (1.5 equiv) - Crucial to scavenge HCl/Acetic acid and keep the pyrrolidine neutral. -

Catalyst: DMAP (0.05 equiv)[1]

-

Solvent: 2-MeTHF (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-PP-2-ol (10 mmol) in 2-MeTHF (50 mL). The solution should be clear and homogeneous.

-

Base Addition: Add

(15 mmol) and DMAP (0.5 mmol). Cool to-

Note: 2-MeTHF has a higher viscosity than DCM at low temps but remains fluid.[1]

-

-

Acylation: Dropwise add Acetic Anhydride (12 mmol). Allow to warm to Room Temperature (RT).

-

Monitoring: Stir for 2-4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1%

).[1]-

Observation: The

or acetate salt may precipitate. This is good; it drives the equilibrium.

-

-

Quench: Add saturated aqueous

(20 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.

Purification: The Self-Validating Acid-Base Extraction[1]

This protocol exploits the pyrrolidine nitrogen to purify the product without silica gel. This is the most robust method for amino-esters.

Logic Flow

-

Acid Phase: Protonate the amine (

).[1] The molecule moves to water.[3] Neutral impurities (unreacted anhydride, non-basic byproducts) stay in organic.[1] -

Base Phase: Deprotonate the amine (

).[1] The molecule returns to organic.[4][5][6] Ionic impurities stay in water.[1]

Caption: Figure 1. Self-validating acid-base purification workflow for 5-(Pyrrolidin-1-yl)pentan-2-ol derivatives.

Detailed Protocol:

-

Extraction 1 (Acidic): Transfer the quenched reaction mixture to a separatory funnel. Add 1M HCl (50 mL). Shake vigorously.

-

Check: The product is now in the Aqueous layer.

-

Action: Drain the lower aqueous layer into a clean flask. Set aside the top organic layer (contains neutral impurities) for disposal.

-

-

Basification: Cool the aqueous flask in an ice bath. Slowly add 4M NaOH until pH > 12.

-

Visual Cue: The solution will turn cloudy as the free amine product "oils out" of the water.

-

-

Extraction 2 (Recovery): Pour the basic aqueous mixture back into the funnel. Add fresh 2-MeTHF (50 mL). Shake.

-

Action: Collect the top organic layer.

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

Advanced Solvent Selection Decision Tree

Use this logic gate to select the optimal solvent for other transformations of 5-PP-2-ol.

Caption: Figure 2. Solvent selection logic based on reaction mechanism and green chemistry constraints.

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][7] Green Chemistry, 2008, 10, 31-36.[1][7] [Link]

-

Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 2013, 17, 12, 1517–1525.[1] [Link][1]

-

2-MeTHF as a Green Alternative: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012, 5, 1369–1379.[1] [Link][1]

-

Acid-Base Extraction Principles: Nichols, L. "Organic Chemistry Laboratory Techniques: Acid-Base Extraction."[1] LibreTexts, 2022.[1] [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-(Pyrrolidin-1-yl)pentanal | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

Procedures for alkylation of pyrrolidine with halopentanols

Application Note: Optimized Strategies for the -Alkylation of Pyrrolidine with -Halopentanols

Executive Summary

The synthesis of

The primary difficulty lies in the bifunctional nature of the electrophile (

This Application Note details an optimized Finkelstein-Assisted Alkylation Protocol designed to maximize intermolecular

Mechanistic Analysis & Strategy

The Chemoselectivity Challenge

The reaction involves the competition between the external nucleophile (pyrrolidine) and the internal nucleophile (the alkoxide formed from the alcohol).

-

Path A (Desired): Intermolecular attack by the nitrogen lone pair on the

-carbon of the halide. -

Path B (Undesired): Deprotonation of the hydroxyl group by the base, followed by intramolecular attack to form tetrahydropyran (THP).

Strategic Control: To favor Path A, we utilize the Hard and Soft Acids and Bases (HSAB) principle.

-

Base Selection: We avoid strong bases (e.g., NaH, KOtBu) that quantitatively deprotonate the alcohol. Instead, we use Potassium Carbonate (

), which is basic enough to neutralize the HCl/HBr byproduct but insufficiently basic to generate a high concentration of the alkoxide species. -

Catalysis: We employ Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide species (Finkelstein reaction), accelerating Path A significantly.

Reaction Pathway Diagram

Figure 1: Mechanistic divergence. The addition of KI accelerates the desired pathway, allowing the reaction to proceed faster than the competing cyclization.

Critical Parameters & Material Specifications

Reactant Properties

| Component | MW ( g/mol ) | Density (g/mL) | Boiling Point | Hazard |

| Pyrrolidine | 71.12 | 0.86 | 87 °C | Flammable, Corrosive |

| 5-Chloro-1-pentanol | 122.59 | 1.06 | 236 °C | Toxic, Irritant |

| 5-Bromo-1-pentanol | 167.05 | 1.38 | 136 °C (15 mmHg) | Toxic |

| Potassium Carbonate | 138.21 | Solid | N/A | Irritant |

Solvent Selection

-

Acetonitrile (MeCN): Recommended. Polar aprotic.[1] Good solubility for organic reactants; poor solubility for inorganic salts (

), which drives the reaction forward. Easy to remove ( -

DMF: Avoid if possible. High boiling point makes workup difficult; can promote O-alkylation due to high polarity.

-

Toluene: Viable for large scale but requires phase transfer catalysts (e.g., TBAI) due to poor solubility of carbonate bases.

Experimental Protocols

Protocol A: Finkelstein-Assisted Alkylation (Recommended)

Best for use with the cheaper, more stable 5-chloro-1-pentanol.

Reagents:

-

Pyrrolidine (1.2 equiv)

-

5-Chloro-1-pentanol (1.0 equiv)

-

Potassium Carbonate (

), anhydrous, powder (1.5 equiv) -

Potassium Iodide (KI) (0.1 equiv)

-

Acetonitrile (MeCN) [0.5 M concentration relative to halide]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Charging: Add 5-chloro-1-pentanol (10 mmol, 1.23 g) and MeCN (20 mL).

-

Activation: Add KI (1 mmol, 166 mg). Stir for 10 minutes at room temperature. Observation: Solution may turn slightly yellow.

-

Base Addition: Add

(15 mmol, 2.07 g). -

Amine Addition: Add Pyrrolidine (12 mmol, 0.99 mL) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 85 °C oil bath) for 12–16 hours.

-

QC Check: Monitor by TLC (System: 10% MeOH in DCM + 1%

). Stain with Iodine or Ninhydrin.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude oil.

Protocol B: Purification via Acid-Base Extraction (Self-Validating)

This method removes neutral side products (Tetrahydropyran) and unreacted alcohol without chromatography.

Procedure:

-

Dissolution: Dissolve the crude oil from Protocol A in Ethyl Acetate (EtOAc).

-

Acid Wash: Extract the organic layer with 1M HCl (

).-

Validation: The product (amine) protonates and moves to the Aqueous Phase . Neutral impurities (THP, unreacted alcohol) remain in the Organic Phase .

-

-

Separation: Discard the organic layer (check TLC first to confirm no product loss).

-

Basification: Cool the aqueous layer to 0 °C. Slowly adjust pH to >12 using 4M NaOH or solid KOH pellets.

-

Observation: The solution will become cloudy as the free amine oils out.

-

-

Extraction: Extract the aqueous mixture with DCM or EtOAc (

). -

Drying: Dry combined organic layers over anhydrous

. Filter and concentrate.

Yield Expectation: 85–92% (Pale yellow oil).

Workflow Visualization

Figure 2: Acid-Base purification workflow ensures removal of non-basic impurities (cyclized ether) without column chromatography.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction due to chloride leaving group. | Ensure KI is added (Finkelstein condition). Increase reflux time. |

| Product contains THP | Base was too strong or temperature too high. | Switch from NaH to |

| Polyalkylation | Excess halide used. | Ensure Pyrrolidine is in slight excess (1.2–1.5 equiv). |

| NMR: Triplet at 3.6 ppm missing | O-alkylation occurred instead of N-alkylation. | Check pH of reaction. Ensure dry solvents. |

Analytical Validation:

-

1H NMR (

): Look for the diagnostic triplet at -

Mass Spec: ESI+

.

References

- Finkelstein Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for halide exchange kinetics).

-

Pyrrolidine Synthesis & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, N-(5-Hydroxypentyl)pyrrolidine. Link

- Cyclization Kinetics (THP Formation): L. Crombie et al., J. Chem. Soc. Perkin Trans. 1, 1977.

- General Amine Alkylation Protocol: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

Troubleshooting & Optimization

Solving solubility issues of pyrrolidinyl alcohols in organic solvents

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility, Extraction, and Purification of Hydrophilic Amine Scaffolds

Introduction: The "LogP" Paradox

Welcome. If you are reading this, you are likely staring at a separatory funnel where your product has refused to enter the organic layer, or a chromatogram that looks more like a smear than a peak.

Pyrrolidinyl alcohols (e.g., prolinol, 3-pyrrolidinol derivatives) present a unique "double-edged" solubility challenge. They possess a basic nitrogen (pKa ~10-11) and a hydroxyl group. This combination creates a molecule that is capable of intense hydrogen bonding and zwitterionic behavior, often rendering it highly water-soluble and organic-insoluble , particularly in its salt form.

This guide is not a textbook; it is a troubleshooting manual for the bench. We focus on breaking the hydration shell and forcing these molecules into the organic phase.

Module 1: Dissolution & Solvent Compatibility

User Query: "My pyrrolidinyl alcohol starting material is a hydrochloride salt. It won't dissolve in DCM or Ethyl Acetate for my reaction. What do I do?"

Technical Diagnosis: You are fighting Lattice Energy . The ionic interactions in the amine salt, combined with the hydrogen bonding of the alcohol, create a crystal lattice that non-polar solvents cannot penetrate. DCM (Dichloromethane) has no H-bond donor/acceptor capacity to disrupt this.

The Solution: You must either "Free-Base" the salt or use a "Bridge Solvent."

Solvent Compatibility Matrix

| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Application Note |

| DCM (Pure) | ❌ Insoluble | ⚠️ Moderate | Poor for salts; good for oily free bases. |

| Ethyl Acetate | ❌ Insoluble | ⚠️ Low/Moderate | Often precipitates polar amines. |

| Methanol / Ethanol | ✅ Soluble | ✅ Soluble | Good for reactions, bad for extractions (miscible with water). |

| DCM + 5-10% MeOH | ✅ Soluble | ✅ Soluble | Standard reaction solvent. Breaks lattice energy. |

| 3:1 CHCl₃ / IPA | ✅ Soluble | ✅ High | The "Magic" Extraction Solvent. (See Module 2). |

| DMF / DMSO | ✅ Soluble | ✅ Soluble | Avoid if possible (high boiling point makes workup difficult). |

Protocol: The "Free-Basing" Pre-Treatment If your reaction requires anhydrous non-polar conditions (e.g., DCM), you cannot use the salt.

-

Dissolve the salt in minimal water (or 1M NaOH).

-

Saturate the aqueous layer with NaCl (Solid).

-

Extract 3x with DCM (if lipophilic enough) or 3:1 CHCl₃:Isopropanol (if highly polar).

-

Dry organic layer (

), filter, and evaporate.[1] -

Result: The oily "Free Base" will now dissolve in pure DCM.

Module 2: Extraction (The "Water Trap")

User Query: "I finished my reaction, added water and DCM to extract, but my product is still in the water layer. The organic layer is empty."

Technical Diagnosis: Pyrrolidinyl alcohols are "amphiphilic" but lean towards hydrophilicity. In a standard Water/DCM partition, the hydration energy of the amine+alcohol groups outweighs the solvation energy of the DCM. You need a solvent system that is immiscible with water but polar enough to solvate the amine.

The Solution: The "3:1" Protocol

The mixture of Chloroform (

-

Mechanism: Chloroform provides the density and immiscibility; Isopropanol acts as a phase-transfer bridge, donating H-bonds to the amine to pull it out of the water.

Visual Workflow: The Extraction Logic

Figure 1: Decision tree for extracting hydrophilic amines. Note the critical "Salting Out" and "3:1 Mix" loop for stubborn compounds.

Protocol: The "Salting Out" Extraction

-

Basify aqueous layer to pH > 12 (ensure amine is neutral).

-

Add solid NaCl until no more dissolves (saturation). This increases the ionic strength of the water, forcing organics out.

-

Extract with 3:1

:IPA (3 times). -

Warning: This solvent mix extracts some water.[2][3] You MUST dry thoroughly with

or

Module 3: Purification (Chromatography)

User Query: "My product streaks on the silica column from Rf 0.5 down to 0.0. I can't separate it from impurities."

Technical Diagnosis:

Silica gel is acidic (

The Solution: Amine Deactivation You must neutralize the silica surface.

Protocol: The TEA-Buffered Column

-

Mobile Phase: Add 1% Triethylamine (TEA) or 1%

to your DCM/MeOH mobile phase.-

Example: 90% DCM / 9% MeOH / 1% TEA.

-

-

Column Pre-treatment (Critical): Flush the packed silica column with the TEA-containing solvent before loading your sample. This caps the active acidic sites.

-

Elution: Run the column. The TEA competes for the silanol sites, allowing your pyrrolidine to elute as a tight band.

Alternative: Alumina If silica fails even with TEA, switch to Basic Alumina or Neutral Alumina stationary phases, which lack the acidic protons of silica.[4]

Module 4: Handling & Storage (Hygroscopicity)

User Query: "I dried my product on the rotovap, but it turned into a wet goo after sitting on the bench for 10 minutes."

Technical Diagnosis: Pyrrolidinyl alcohol salts are hygroscopic . They pull moisture from the air to form hydrates.

Troubleshooting Guide:

-

Azeotropic Drying: If the product is wet/oily, add Toluene and rotovap again. Toluene forms an azeotrope with water, carrying it away. Repeat 3x.

-

Storage: Store under Argon/Nitrogen in a desiccator.

-

Weighing: Weigh quickly! Or, prepare a stock solution of known concentration immediately after drying to avoid weighing errors later.

References

-

University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X. Accessed 2024. Link

- Source of the "3:1 CHCl3/Isopropanol" extraction protocol.

-

BenchChem Technical Support. "Solubility of 2-Pyrrolidinone in Organic Solvents." BenchChem Guides. Accessed 2024. Link

- Provides foundational solubility d

-

Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[5] Wiley-VCH,[5] 3rd ed., 2003.[5] (Cited via Murov.info). Link

- Authoritative source on solvent polarity and dielectric constants.

-

University of Rochester. "Tips for Flash Column Chromatography." Not Voodoo X. Accessed 2024. Link

- Source of the "TEA-buffered silica" technique.

Sources

Technical Support Center: Preventing Oxidation of Secondary Amino Alcohols During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and stability of secondary amino alcohols. Oxidation is a primary degradation pathway that can compromise sample integrity, leading to impurity formation, discoloration, and loss of reactivity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the long-term stability of your valuable compounds.

Understanding the Challenge: The Chemistry of Oxidation

Secondary amino alcohols possess two functional groups susceptible to oxidation: the secondary amine and the secondary alcohol. The presence of both moieties in one molecule can lead to complex degradation profiles.

The secondary alcohol can be oxidized to a ketone.[1][2] This transformation is often catalyzed by factors such as light, heat, and the presence of metal catalysts.[1] The secondary amine is also prone to oxidation, which can lead to the formation of various byproducts, including nitroxide radicals and, in more advanced stages, colored degradation products. The high affinity of nitrogen for metals like platinum or palladium can also lead to the blocking of active sites in catalytic applications.[3]

The primary drivers of oxidation during storage are:

-

Atmospheric Oxygen: Direct exposure to air is the most significant factor.[4]

-

Light: UV and even ambient light can provide the energy to initiate oxidative reactions.[1]

-

Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4][5]

-

Moisture: The presence of water can facilitate certain degradation pathways.[1][5]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.[1]

Visualizing the Oxidation Pathway

The following diagram illustrates the primary oxidative degradation pathways for a secondary amino alcohol.

Caption: Primary oxidative degradation routes for secondary amino alcohols.

Proactive Prevention: Best Practices for Storage

To maintain the integrity of secondary amino alcohols, a proactive approach to storage is essential. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage.[1][6][7] | Lower temperatures significantly slow down the rates of degradation reactions.[1] Avoid repeated freeze-thaw cycles.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][6] | This prevents oxidation by minimizing contact with atmospheric oxygen.[1] |

| Light | Protect from light by storing in amber vials or in the dark.[1][6][8] | Light can catalyze oxidative degradation pathways.[1] |

| Moisture | Protect from moisture. Use tightly sealed containers and consider a desiccant.[1][5][7] | Many amino alcohols are hygroscopic, and moisture can facilitate hydrolysis and other degradation reactions.[1][5][9] |

| Container | Use clean, dry, and chemically resistant containers such as amber glass or high-density polyethylene (HDPE).[5][6] | Prevents contamination and unwanted reactions with the container material. |

| pH | Maintain a neutral to slightly basic environment if in solution. Avoid acidic conditions.[1] | Acidic conditions can catalyze certain degradation pathways.[1] |

Experimental Protocol: Inert Gas Blanketing

This protocol details the procedure for storing a secondary amino alcohol under an inert atmosphere.

Materials:

-

Secondary amino alcohol sample

-

Appropriately sized amber glass vial with a PTFE-lined cap

-

Source of high-purity nitrogen or argon gas with a regulator

-

A long needle or cannula attached to the inert gas line

-

A short vent needle

Procedure:

-

Place the secondary amino alcohol into the clean, dry amber vial.

-

Insert the long inert gas needle into the vial, ensuring the tip is below the headspace and close to the surface of the compound.

-

Insert the short vent needle into the vial cap to allow for the displacement of air.

-

Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid creating aerosols.

-

While maintaining the inert gas flow, carefully remove the vent needle first, followed by the gas inlet needle.

-

Immediately and tightly seal the vial with the PTFE-lined cap.

-

For added protection, wrap the cap and vial neck with Parafilm®.

-

Store the vial at the recommended temperature.

Troubleshooting Guide: Identifying and Resolving Common Issues

Even with the best preventative measures, issues can arise. This section addresses common problems encountered during the storage of secondary amino alcohols.

Q1: My secondary amino alcohol has developed a yellow or brown tint. What is the cause and can it be reversed?

A: Discoloration is a common indicator of oxidation, particularly of the amine functional group, which can lead to the formation of colored impurities.

Troubleshooting Steps:

-

Confirm Oxidation: Analyze a small sample of the discolored material using techniques like HPLC-UV or LC-MS to identify and quantify degradation products.[3][10] A comparison with a reference standard or a freshly opened sample is recommended.

-

Assess Usability: Depending on the level of impurities and the sensitivity of your application, the material may still be usable. However, for applications requiring high purity, purification is necessary.

-

Purification: If purification is required, methods such as column chromatography or recrystallization can be employed to remove the colored impurities. Salt formation followed by crystallization can also be an effective purification method.[11]

-

Prevent Recurrence: After purification, ensure the compound is stored under strictly inert conditions as outlined in the "Proactive Prevention" section.

Q2: I'm observing a loss of reactivity or poor performance of my secondary amino alcohol in a subsequent reaction. Could this be due to storage?

A: Yes, a loss of reactivity is a strong indication that the compound has degraded. Oxidation of either the alcohol or the amine group can lead to the formation of impurities that may inhibit subsequent reactions or represent a lower concentration of the desired starting material.

Troubleshooting Steps:

-

Purity Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your stored material.

-

Identify Impurities: Use LC-MS or GC-MS to identify the structure of the major impurities.[12][13] Knowing the identity of the degradation products can confirm the degradation pathway (e.g., the presence of a ketone indicates alcohol oxidation).

-

Review Storage Protocol: Critically evaluate your current storage and handling procedures. Ensure that exposure to air, light, and moisture is minimized. Allow containers to warm to room temperature before opening to prevent condensation.[7][14]

Q3: Can I use antioxidants to prevent the oxidation of my secondary amino alcohol?

A: The use of antioxidants can be a viable strategy, particularly for formulations or solutions. However, the choice of antioxidant must be carefully considered to ensure compatibility and avoid introducing new impurities.

Considerations for Antioxidant Use:

-

Compatibility: The antioxidant should not react with the secondary amino alcohol or other components in your system.

-

Solubility: The antioxidant must be soluble in the sample matrix.

-

Downstream Effects: Consider any potential interference of the antioxidant in your intended application.

Common Antioxidants:

-

Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.

-

Vitamin E (α-tocopherol): A lipophilic antioxidant that can be effective in non-aqueous systems.[15]

-

Ascorbic Acid (Vitamin C): A water-soluble antioxidant suitable for aqueous solutions.[16]

Before implementing an antioxidant, it is crucial to perform a small-scale stability study to confirm its effectiveness and lack of adverse effects.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting issues with stored secondary amino alcohols.

Caption: A step-by-step guide for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

Q: How quickly can secondary amino alcohols oxidize? A: The rate of oxidation is highly dependent on the specific structure of the molecule and the storage conditions. Exposure to air and light at room temperature can lead to noticeable degradation within days to weeks.

Q: Is it necessary to store all secondary amino alcohols under an inert atmosphere? A: For long-term storage and to ensure the highest purity, it is strongly recommended. For short-term storage (a few days) at refrigerated temperatures and protected from light, it may be less critical, but the risk of degradation increases.

Q: Can I store secondary amino alcohols in solution? A: Storing in solution is generally not recommended for long periods as it can accelerate degradation.[7][17] If you must store a solution, use a deoxygenated solvent, store at low temperatures (-20°C or -80°C), and use it as quickly as possible.[6]

Q: My secondary amino alcohol is a solid. Is it still susceptible to oxidation? A: Yes, solids can still oxidize, especially on the surface that is in contact with the air in the headspace of the container. While the rate of degradation is typically slower than in solution, proper storage is still crucial.

Q: What is the best way to handle secondary amino alcohols in the lab to minimize oxidation? A: Minimize the time the container is open to the atmosphere.[4] If you need to weigh out multiple samples, do so as quickly as possible or work in a glovebox under an inert atmosphere. Always allow the container to reach room temperature before opening to prevent moisture condensation.[7]

References

-

Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar. Available at: [Link]

-

Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]

-

Peptide Storage: Best Practices For Stability And Longevity. Available at: [Link]

-

AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. Available at: [Link]

-

The oxidation of amino alcohols. - ThinkIR. University of Louisville. Available at: [Link]

-

Secondary amino alcohols are a new class of cleavable linkers... ResearchGate. Available at: [Link]

-